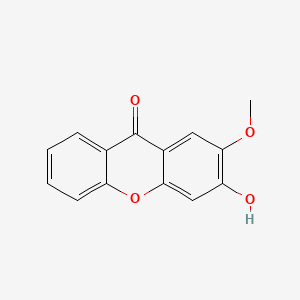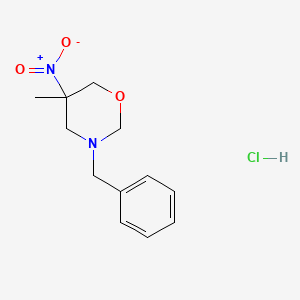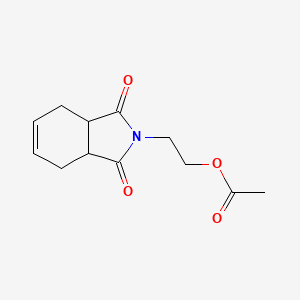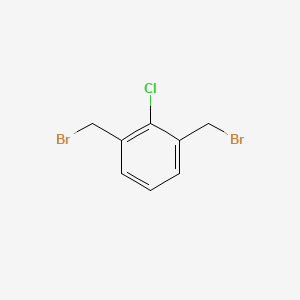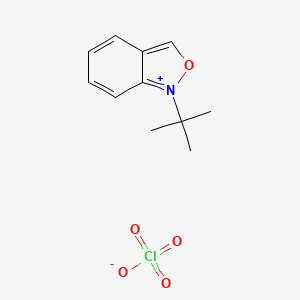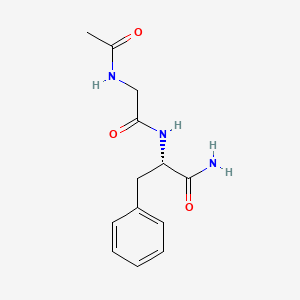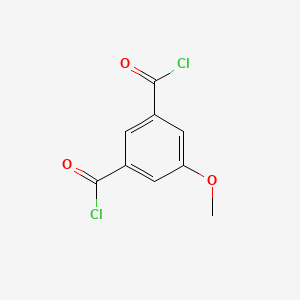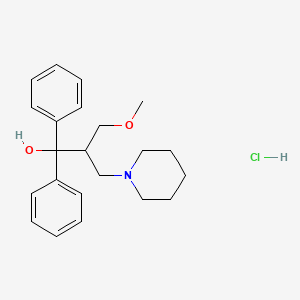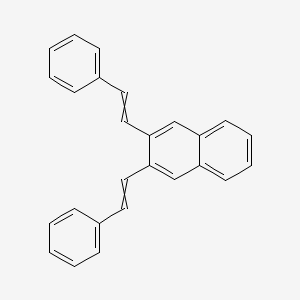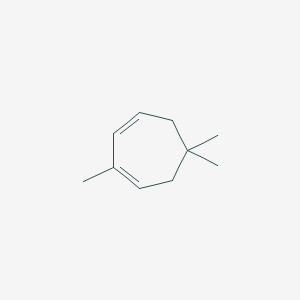
2,6,6-Trimethylcyclohepta-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6,6-Trimethylcyclohepta-1,3-diene is an organic compound with the molecular formula C₁₀H₁₆ and a molecular weight of 136.2340 g/mol . This compound is characterized by a cycloheptadiene ring substituted with three methyl groups at positions 2, 6, and 6. It is a conjugated diene, which means it contains two double bonds separated by a single bond, allowing for resonance stabilization.
Vorbereitungsmethoden
The synthesis of 2,6,6-Trimethylcyclohepta-1,3-diene can be achieved through various methods. One common approach involves the stereoselective synthesis of conjugated dienes, which can be accomplished through coupling reactions, olefination, and rearrangement/isomerization reactions . Industrial production methods often rely on the Horner–Wadsworth–Emmons methodology, which efficiently produces the desired diene with high stereoselectivity .
Analyse Chemischer Reaktionen
2,6,6-Trimethylcyclohepta-1,3-diene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common reagents used in these reactions include hydrogen halides, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2,6,6-Trimethylcyclohepta-1,3-diene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial materials.
Wirkmechanismus
The mechanism of action of 2,6,6-Trimethylcyclohepta-1,3-diene involves its ability to participate in various chemical reactions due to the presence of conjugated double bonds. These double bonds allow for resonance stabilization, making the compound reactive towards electrophiles and nucleophiles. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Vergleich Mit ähnlichen Verbindungen
2,6,6-Trimethylcyclohepta-1,3-diene can be compared to other conjugated dienes, such as 1,3-butadiene and isoprene. While all these compounds contain conjugated double bonds, this compound is unique due to its cycloheptadiene ring structure and the presence of three methyl groups. This structural difference imparts distinct chemical properties and reactivity patterns .
Similar compounds include:
- 1,3-Butadiene
- Isoprene
- 2,4-Hexadiene
These compounds share the conjugated diene structure but differ in their specific substituents and ring structures, leading to variations in their chemical behavior and applications .
Eigenschaften
CAS-Nummer |
32952-66-2 |
|---|---|
Molekularformel |
C10H16 |
Molekulargewicht |
136.23 g/mol |
IUPAC-Name |
2,6,6-trimethylcyclohepta-1,3-diene |
InChI |
InChI=1S/C10H16/c1-9-5-4-7-10(2,3)8-6-9/h4-6H,7-8H2,1-3H3 |
InChI-Schlüssel |
CRXJNVZDWOQLNG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCC(CC=C1)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



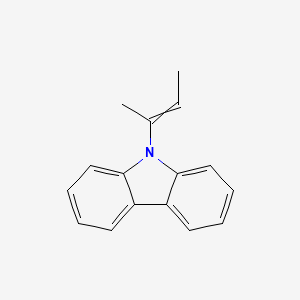
![3-Oxa-7-azatricyclo[3.3.3.01,5]undecane-6,8-dione](/img/structure/B14695272.png)
